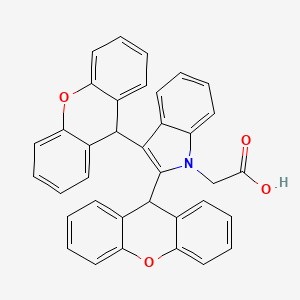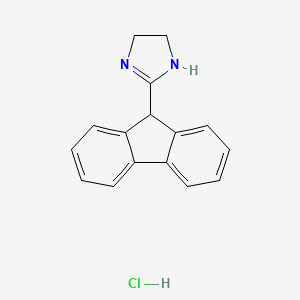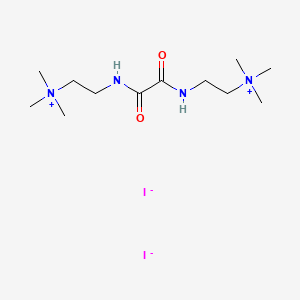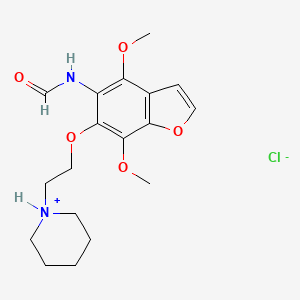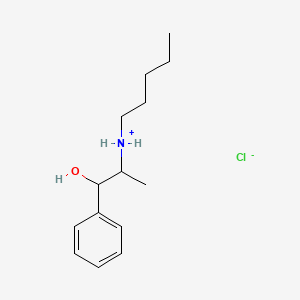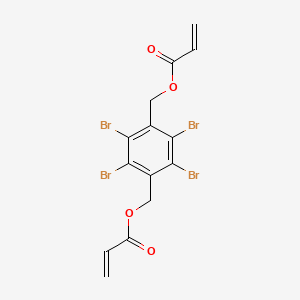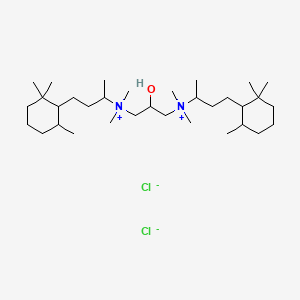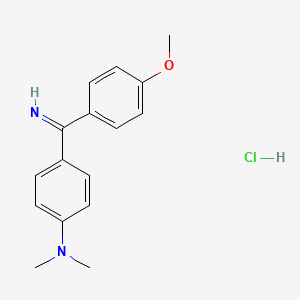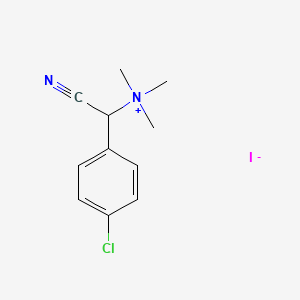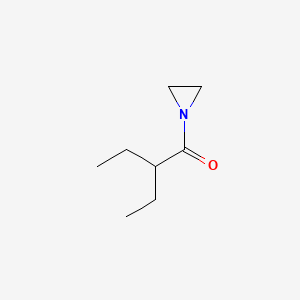
Aziridine, 1-diethylacetyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridine, 1-diethylacetyl-: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their significant ring strain, making them highly reactive and valuable intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nitrene Addition: One common method for synthesizing aziridines involves the addition of nitrenes to alkenes.
Carbene Addition: Another approach involves the addition of carbenes to imines, leading to the formation of aziridines.
Intramolecular Cyclization: Aziridines can also be synthesized through the intramolecular cyclization of amino alcohols or amino halides.
Industrial Production Methods:
Industrial production of aziridines often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The choice of method depends on the specific aziridine derivative being produced and the desired application.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Various amine derivatives
Aplicaciones Científicas De Investigación
Chemistry:
Aziridines are valuable intermediates in the synthesis of complex organic molecules. They are used in the preparation of chiral auxiliaries, which are important in asymmetric synthesis .
Biology:
Aziridines have been studied for their potential as anticancer agents. Their ability to alkylate DNA makes them promising candidates for cancer chemotherapy .
Medicine:
In medicinal chemistry, aziridines are explored for their potential to inhibit enzymes and modulate biological pathways. They are also investigated for their antimicrobial properties .
Industry:
Aziridines are used in the production of polymers and coatings. Their reactivity allows for the formation of cross-linked networks, which enhance the mechanical properties of materials .
Mecanismo De Acción
The mechanism of action of aziridines often involves the alkylation of nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with DNA, proteins, and other cellular components, disrupting their normal function . The molecular targets and pathways involved depend on the specific aziridine derivative and its reactivity.
Comparación Con Compuestos Similares
Uniqueness:
Aziridines are unique due to their high ring strain and reactivity, which make them versatile intermediates in organic synthesis. Their ability to undergo a wide range of chemical reactions, including ring-opening and substitution, sets them apart from other small-ring heterocycles .
Propiedades
Número CAS |
63019-57-8 |
|---|---|
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
1-(aziridin-1-yl)-2-ethylbutan-1-one |
InChI |
InChI=1S/C8H15NO/c1-3-7(4-2)8(10)9-5-6-9/h7H,3-6H2,1-2H3 |
Clave InChI |
ZVPHBEPSDRLUDW-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(=O)N1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


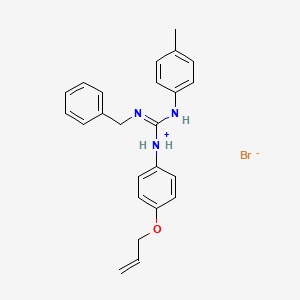
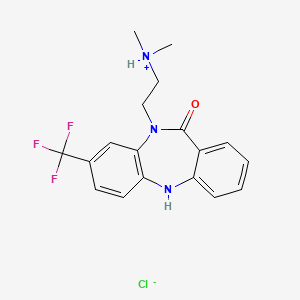
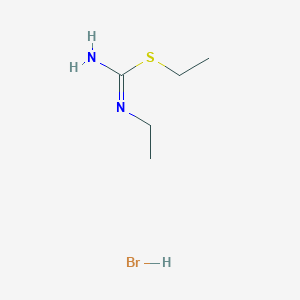
![Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13763682.png)
![[1,1'-Biphenyl]-3-sulfonic acid, 4'-(acetylamino)-4-[(3-aminobenzoyl)amino]-](/img/structure/B13763685.png)
